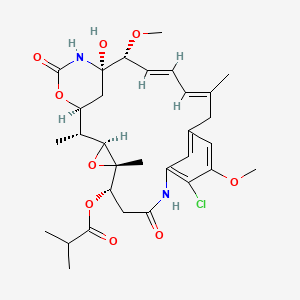

N-Demethylansamitocin P 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Demethylansamitocin P-3 is a derivative of Ansamitocin, an antitumor ansamycin antibiotic . It can be prepared from Ansamitocin by Streptomyces minutiscleroticus IFO 13361 .

Synthesis Analysis

The synthesis of N-Demethylansamitocin P-3 involves microbial conversion of Ansamitocin . A study has shown that the yield of Ansamitocin P-3 (AP-3), a related compound, can be increased by inactivating certain genes in Actinosynnema pretiosum . This suggests potential strategies for improving the synthesis of N-Demethylansamitocin P-3.Molecular Structure Analysis

The molecular weight of N-Demethylansamitocin P-3 is 621.12 and its formula is C31H41ClN2O9 . The SMILES representation of its structure is also provided .Chemical Reactions Analysis

The precursor of AP-3, N-demethylansamitocin P-3, is regulated by asm25 and asm10 to synthesize AGP-3 and AP-3, respectively . Inactivation of asm25 in A. pretiosum ATCC 31565 by CRISPR-Cas9-guided gene editing resulted in a more than 2-fold increase in AP-3 yield .Wissenschaftliche Forschungsanwendungen

Titer Improvement in Ansamitocin P-3 Production

N-Demethylansamitocin P 3 (PND-3) plays a critical role in the biosynthesis of ansamitocin P-3 (AP-3), a potent antitumor agent. Research by Ning et al. (2017) identified that N-methylation is a rate-limiting step in the production of AP-3 in Actinosynnema pretiosum. By manipulating the gene ansa30, which competes for PND-3 in AP-3 biosynthesis, and overexpressing the N-methyltransferase gene asm10, a substantial increase in AP-3 titer was achieved, along with a decrease in the accumulation of PND-3 (Ning et al., 2017).

Microbial Conversion of Ansamitocin

In a study by Nakahama et al. (1981), various bacteria, actinomycetes, yeasts, and fungi were screened for their ability to modify ansamitocins. The findings revealed that certain strains, predominantly actinomycetes, could convert ansamitocin P-3 into N-demethylansamitocin P-3 and other derivatives. These microbial conversions highlight the potential for bioengineering and microbial processing in the production of modified ansamitocins with potential therapeutic applications (Nakahama et al., 1981).

Cytochrome P450 3A4/5 Activity in Metabolism

Dextromethorphan, a compound undergoing N-demethylation by cytochrome P450 (CYP) 3A4/5, has been used to study the activity of these enzymes. This research is significant as it demonstrates the involvement of CYP3A in the in vivo N-demethylation of various compounds, suggesting a broader role of these enzymes in drug metabolism and potentially in the metabolism of N-demethylansamitocin P-3 (Jones et al., 1996).

Metabolism of Anti-tumor Agents

Ansamitocin P-3 and its analogs, including N-demethylansamitocin P-3, undergo various metabolic pathways. Research by Liu et al. (2005) explored these pathways, finding that the major pathway for ansamitocin P-3 metabolism in human liver microsomes appears to be demethylation at specific sites. Understanding these metabolic pathways is crucial for developing effective drug delivery systems and improving therapeutic efficacy (Liu et al., 2005).

Economic Fermentation for AP-3 Production

Efforts to develop economical fermentation platforms for enhanced AP-3 production are crucial for making this potent antitumor agent more accessible. Liu et al. (2019) developed a fermentation process using low-cost substrates to improve AP-3 production while reducing costs. This research contributes to the more affordable production of AP-3 and its derivatives, including N-demethylansamitocin P-3, potentially making these drugs more accessible for cancer treatment (Liu et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on N-Demethylansamitocin P-3 could involve further exploration of its synthesis and potential applications. For instance, the use of genome editing tools to increase the yield of related compounds suggests potential strategies for improving the production of N-Demethylansamitocin P-3 .

Eigenschaften

CAS-Nummer |

77353-69-6 |

|---|---|

Molekularformel |

C31H41ClN2O9 |

Molekulargewicht |

621.1 g/mol |

IUPAC-Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8-,17-9-/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |

InChI-Schlüssel |

BOYNDXJJKZMFBK-AJWAOHEYSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O |

SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |

| 77353-69-6 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

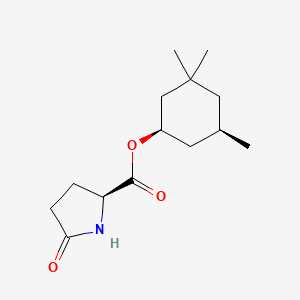

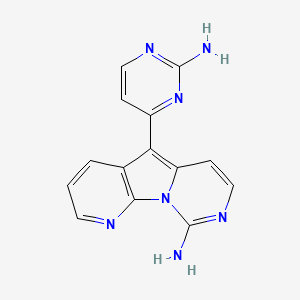

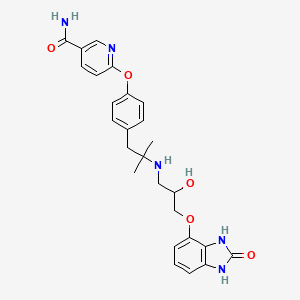

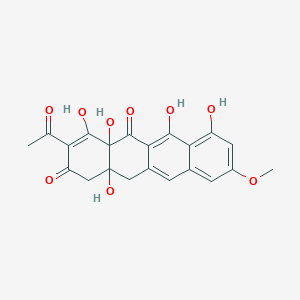

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)

![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)

![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)

![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)

![WX UK1 [Who-DD]](/img/structure/B1242615.png)

![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)